molecular formula C14H18BrN3O4S B11003394 N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B11003394
M. Wt: 404.28 g/mol
InChI Key: BZCQYAFUUWPGFC-QHGLUPRGSA-N
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Description

(2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group and a thiolane ring, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C14H18BrN3O4S

Molecular Weight

404.28 g/mol

IUPAC Name

(2S)-N-(4-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H18BrN3O4S/c1-9(13(19)17-11-4-2-10(15)3-5-11)16-14(20)18-12-6-7-23(21,22)8-12/h2-5,9,12H,6-8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1

InChI Key

BZCQYAFUUWPGFC-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of the bromophenyl group and the thiolane ring. Common reagents used in these reactions include bromine, phenylamine, and thiolane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiolane ring play crucial roles in binding to target molecules and modulating their activity. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
  • (2S)-N-(4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE

Uniqueness

Compared to similar compounds, (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific chemical reactions

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